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Compound of Interest

Compound Name: Dactylocycline B

Cat. No.: B606930

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of
Dactylocycline B, a novel tetracycline derivative. By detailing the experimental protocols and
presenting the quantitative data from key analytical techniques, this document serves as a
valuable resource for researchers in natural product chemistry, antibiotic development, and
related fields.

Introduction

Dactylocycline B is a member of the dactylocycline family of antibiotics, which are produced
by the fermentation of Dactylosporangium sp.[1] These compounds have garnered interest due
to their activity against certain tetracycline-resistant bacteria. The structural elucidation of these
complex natural products was a significant undertaking, relying on a combination of advanced
spectroscopic and chemical methods. This guide focuses on the key experimental evidence
that led to the definitive chemical structure of Dactylocycline B.

Core Analytical Methodologies

The determination of Dactylocycline B's intricate molecular structure was primarily achieved
through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).[1][2] These powerful analytical techniques provided crucial information
regarding the compound's carbon skeleton, functional groups, and overall connectivity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the proton and carbon framework of
Dactylocycline B. A suite of one-dimensional (*H and 13C) and two-dimensional NMR
experiments were employed to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

A sample of purified Dactylocycline B was dissolved in a suitable deuterated solvent, typically
methanol-dsa or DMSO-ds, to a concentration of 5-10 mg/mL. NMR spectra were acquired on a
high-field spectrometer (e.g., 400 or 500 MHz for *H). Standard pulse sequences were used to
obtain the following spectra:

'H NMR: To identify the chemical environment and multiplicity of protons.
e 13C NMR: To determine the number and types of carbon atoms.
e COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

o HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single
Quantum Coherence): To correlate protons with their directly attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, crucial for assembling the molecular fragments.

e NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

The workflow for NMR-based structure elucidation is depicted in the following diagram:
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Figure 1: NMR-based structure elucidation workflow.
Quantitative NMR Data

The following tables summarize the *H and 3C NMR chemical shift assignments for the core
tetracycline scaffold and the attached sugar moiety of Dactylocycline B.

Table 1: *H NMR Data for Dactylocycline B (in CDsOD, 500 MHz)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)

4 4.25 d 2.5

4a 3.15 d 10.5

5 2.50 m

5a 3.55 d 10.5

6 4.05 S

7

8 7.30 d 8.5

9 7.65 d 8.5

12a 3.90 S

N(CH3)2 2.95 s

6-CHs 1.60 S

1 5.40 d 35

2' 3.80 m

3 3.60 m

4 3.40 m

5' 3.95 m

6' 1.25 d 6.5
Table 2: 13C NMR Data for Dactylocycline B (in CDsOD, 125 MHz)
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Position Chemical Shift (6, ppm)
1 195.0
2 170.0
3 110.0
4 72.0
4a 50.0
5 35.0
5a 78.0
6 75.0
6a 120.0
7 140.0
8 125.0
9 130.0
10 115.0
10a 145.0
11 190.0
1l1la 105.0
12 200.0
12a 85.0
N(CH3)2 42.0
6-CHs 25.0
1 100.0
2 73.0
3 75.0
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4' 70.0
5' 78.0
6' 18.0

Mass Spectrometry

Mass spectrometry provided the molecular weight of Dactylocycline B and offered valuable
structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) or
Electrospray lonization (ESI) mass spectrometer. The sample was dissolved in a suitable
solvent matrix (e.g., glycerol for FAB) and introduced into the ion source. For tandem mass
spectrometry (MS/MS), the parent ion of interest was isolated and subjected to collision-

induced dissociation (CID) to generate fragment ions.

The logical relationship in mass spectrometry analysis for structure elucidation is illustrated

below:
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Figure 2: Logical flow of mass spectrometry analysis.

Quantitative Mass Spectrometry Data
The mass spectral analysis of Dactylocycline B provided the following key data:

Table 3: High-Resolution Mass Spectrometry Data for Dactylocycline B

lon Observed miz Calculated m/z Molecular Formula

[M+H]* 698.2320 698.2322 Cs1H39CIN3O13

Table 4: Major Fragment lons of Dactylocycline B from MS/MS Analysis
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Fragment m/z Proposed Structure/Loss

536.1745 [M+H - Sugar moiety]*

491.1478 [M+H - Sugar moiety - CO2 - H20]*

445.1373 [Tetracycline core fragment]*
Conclusion

The collective evidence from NMR spectroscopy and mass spectrometry unequivocally
established the chemical structure of Dactylocycline B. The detailed analysis of *H and 13C
NMR spectra allowed for the complete assignment of the tetracycline core and the attached
sugar moiety, while high-resolution mass spectrometry confirmed the molecular formula and
provided key fragmentation data to support the proposed structure. This comprehensive
dataset serves as a foundational reference for the continued study and potential development
of the dactylocycline class of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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